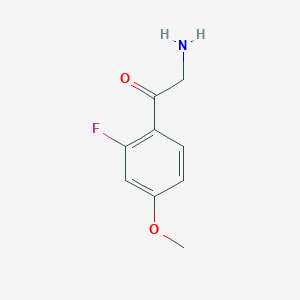
2-amino-1-(2-fluoro-4-methoxyphenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-(2-fluoro-4-methoxyphenyl)ethan-1-one is an organic compound that features a unique combination of functional groups, including an amino group, a fluoro-substituted aromatic ring, and a methoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and its utility as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2-fluoro-4-methoxyphenyl)ethan-1-one typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with an appropriate amine source under reductive amination conditions. One common method involves the use of sodium cyanoborohydride as a reducing agent in the presence of an acid catalyst. The reaction is carried out in a suitable solvent such as methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions
2-amino-1-(2-fluoro-4-methoxyphenyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted aromatic compounds with new functional groups replacing the fluoro or methoxy groups.
科学研究应用
2-amino-1-(2-fluoro-4-methoxyphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-amino-1-(2-fluoro-4-methoxyphenyl)ethan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity for its molecular targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- 2-Amino-1-(4-methoxyphenyl)ethanone
- 2-Amino-1-(2-fluoro-phenyl)ethanone
- 2-Amino-1-(2-methoxyphenyl)ethanone
Uniqueness
2-amino-1-(2-fluoro-4-methoxyphenyl)ethan-1-one is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. This combination can enhance its biological activity and chemical reactivity compared to similar compounds with only one of these substituents. The fluoro group can increase the compound’s metabolic stability, while the methoxy group can enhance its solubility and bioavailability.
属性
分子式 |
C9H10FNO2 |
|---|---|
分子量 |
183.18 g/mol |
IUPAC 名称 |
2-amino-1-(2-fluoro-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10FNO2/c1-13-6-2-3-7(8(10)4-6)9(12)5-11/h2-4H,5,11H2,1H3 |
InChI 键 |
XXHOOSJWBBTRLA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(=O)CN)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
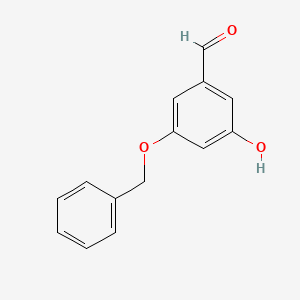
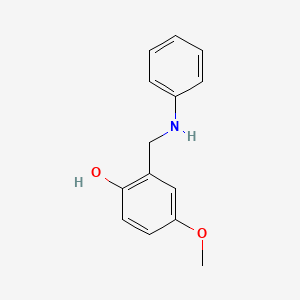
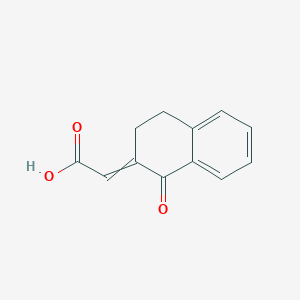
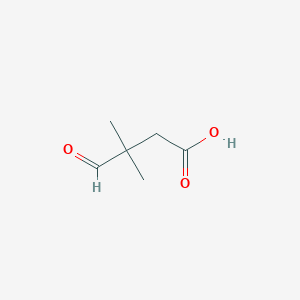
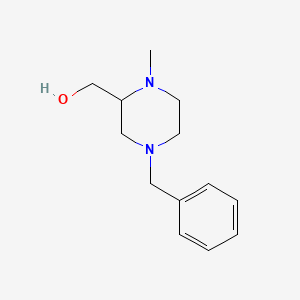
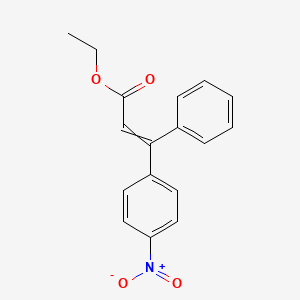
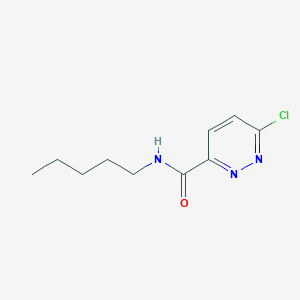
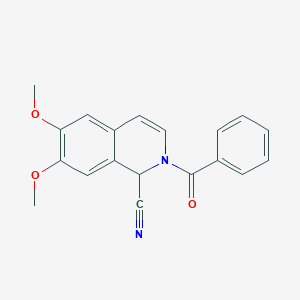
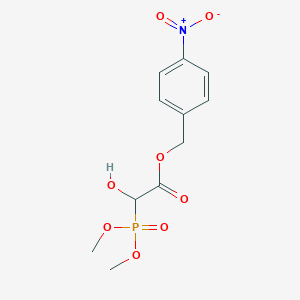


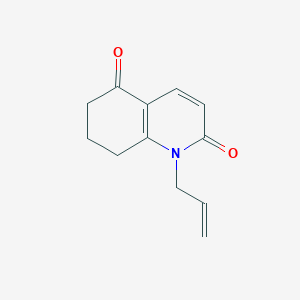
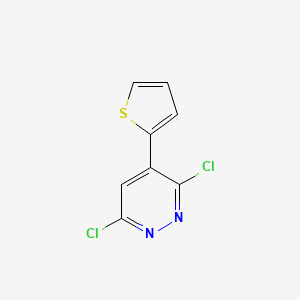
![n-Phenyl-1h-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8640302.png)
